N-(6-acetamido-1,3-benzotiazol-2-il)furan-2-carboxamida

Descripción general

Descripción

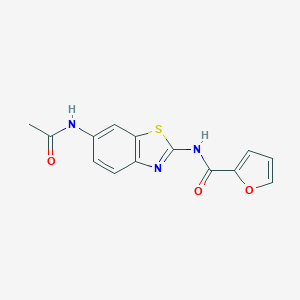

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide features a benzothiazole core, which is known for its pharmacological significance. The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 246.27 g/mol

This unique structure contributes to its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide as an anticancer agent.

Case Study: BRAFV600E Inhibition

A study focused on the design and synthesis of benzothiazole derivatives, including N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide, demonstrated its efficacy as a selective inhibitor of the mutated BRAF kinase, which is implicated in various cancers. The compound exhibited significant antiproliferative effects against colorectal cancer and melanoma cell lines, with one derivative showing an IC value of 4.12 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC = 7.69 µM) .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | Colorectal Cancer | 4.12 | |

| 5-Fluorouracil | Colorectal Cancer | 7.69 |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties.

Case Study: Antibacterial Screening

Research indicated that derivatives of benzothiazole, including N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide, were effective against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with furylcarbonyl chloride in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions typically include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions . These methods not only reduce reaction times but also improve yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mecanismo De Acción

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . In cancer research, it may inhibit enzymes like topoisomerases, which are essential for DNA replication in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-aminobenzothiazole: A precursor in the synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide, known for its antimicrobial properties.

Benzothiazole-2-carboxamide: Another benzothiazole derivative with potential anticancer activity.

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide stands out due to its unique combination of a benzothiazole ring and a furylcarbonyl group, which imparts distinct biological activities and chemical reactivity . This makes it a versatile compound for various scientific research applications.

Actividad Biológica

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is , with a molecular weight of approximately 301.32 g/mol. The compound features a benzothiazole ring, an acetamido group, and a furan-2-carboxamide moiety, which contribute to its biological properties.

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibits its biological activity through several mechanisms:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to the presence of the benzothiazole moiety which is known for its ability to interact with bacterial enzymes and disrupt cellular processes .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death. This effect has been observed in various cancer cell lines, highlighting its potential as an anticancer therapeutic .

- Neuroprotective Effects : Some studies suggest that derivatives of benzothiazole can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide and related compounds:

Anticancer Activity

A study conducted on benzothiazole derivatives demonstrated that N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide significantly induced apoptosis in cancer cells by activating the caspase pathway. Compounds similar to this one were tested against U937 and MCF-7 cell lines, showing promising results with IC50 values indicating effective potency against these cancer types .

Antimicrobial Studies

Research exploring the antimicrobial properties of benzothiazole derivatives has shown that modifications in the structure can enhance activity against various pathogens. The introduction of electron-withdrawing groups has been linked to increased antibacterial efficacy .

Neuroprotective Effects

In studies examining the neuroprotective potential of benzothiazole derivatives, it was found that certain substitutions could improve their effectiveness in preventing neuronal cell death, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISPZKWFXOOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320743 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313671-61-3 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.